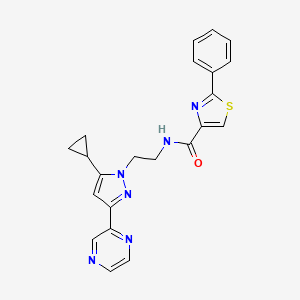

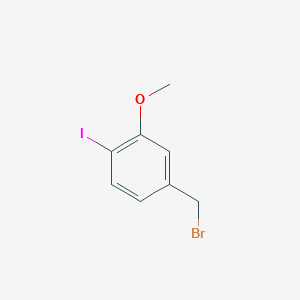

![molecular formula C19H13ClN4O4 B2865108 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 432011-09-1](/img/structure/B2865108.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of chemical bonds it contains. It may also include information about its physical appearance and state under standard conditions .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, the yield of the product, and any by-products formed .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur when a compound undergoes a chemical reaction. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Scientific Research Applications

Synthesis and Reactivity

Compounds related to the specified chemical structure have been extensively studied for their unique synthetic routes and reactivity. For example, 2-Hydrazinobenzoxazole and related compounds have been used in condensation and cyclization reactions to produce various fused ketones and triazolo-fused azoles, highlighting their versatility in synthesizing heterocyclic compounds (Badr et al., 1988). Additionally, the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones demonstrates the potential of these compounds in creating antimicrobial agents (Bektaş et al., 2007).

Photochemistry and Vibrational Spectra

The study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) isolated in argon and xenon matrices offers insights into the photochemical and spectroscopic properties of related compounds. This research aids in understanding the low-energy conformers and the photoisomerization process from isoxazole to oxazole (Lopes et al., 2011).

Condensing Agents and Amide Formation

The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an efficient condensing agent for the formation of amides and esters from carboxylic acids demonstrates the applicability of triazine derivatives in facilitating organic synthesis reactions (Kunishima et al., 1999).

Antimicrobial and Antifungal Activities

Novel synthesis techniques have been developed for S-triazine derivatives of thiazoline, showcasing their significant antimicrobial and antifungal activities. This research emphasizes the potential of these compounds in developing new agrochemicals and pharmaceutical agents (Indorkar et al., 2012).

Material Science Applications

The synthesis and characterization of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes, and their magnetic behaviors, highlight the potential of triazine derivatives in material science, particularly in creating materials with specific magnetic properties (Uysal & Koç, 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are key in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes increases the concentration of acetylcholine, enhancing cholinergic transmission.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity. It has been found to inhibit BuChE via a mixed-type inhibition mode . This means it can bind to the enzyme whether the substrate (acetylcholine) is attached or not, reducing the enzyme’s activity.

Result of Action

The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic transmission. This can potentially improve cognitive functions, such as memory and learning, which are often impaired in conditions like Alzheimer’s disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O4/c1-11-16(17(22-28-11)12-6-2-4-8-14(12)20)19(26)27-10-24-18(25)13-7-3-5-9-15(13)21-23-24/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDOQRFWYXPDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

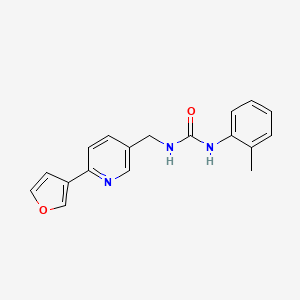

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)

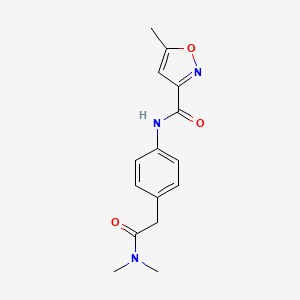

![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)

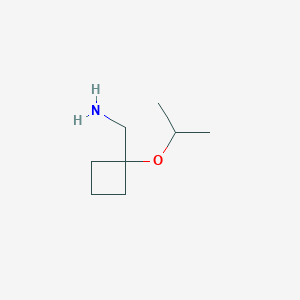

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)